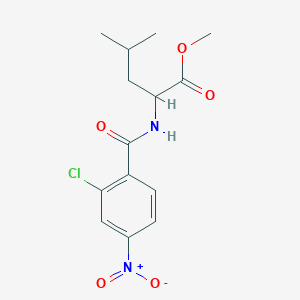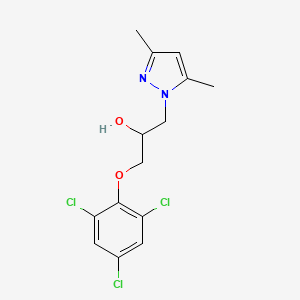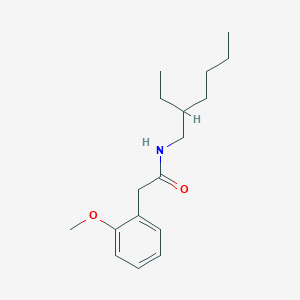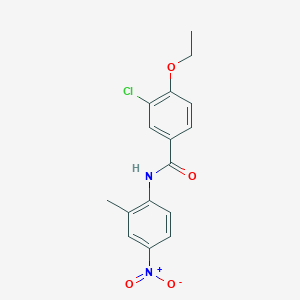![molecular formula C22H19NO3S B3977953 N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3977953.png)
N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Vue d'ensemble
Description
N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. This compound belongs to the class of benzodioxine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide targets the mitochondria in cancer cells, leading to the release of cytochrome c and the activation of caspase-3, which ultimately leads to apoptosis. N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide also inhibits the activity of Bcl-2, a protein that promotes cell survival, and enhances the activity of Bax, a protein that promotes cell death.
Biochemical and Physiological Effects
N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. These include the induction of apoptosis, inhibition of cell proliferation, and modulation of the expression of genes involved in cell cycle regulation and apoptosis. N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to inhibit the activity of angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its broad-spectrum activity against a variety of cancer cell lines. This makes it a promising candidate for use in combination with other cancer therapies. However, one of the limitations of N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of research is the development of more soluble analogs of N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide that can be administered in vivo. Another area of research is the use of N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other cancer therapies, such as radiation and chemotherapy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide in humans.
Applications De Recherche Scientifique
N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential use in cancer therapy. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide induces apoptosis (programmed cell death) in cancer cells by targeting the mitochondria. This compound has shown activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-22(21-14-25-19-8-4-5-9-20(19)26-21)23-17-12-10-16(11-13-17)15-27-18-6-2-1-3-7-18/h1-13,21H,14-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDOVWIMYXZJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B3977880.png)
![N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3977886.png)

![1-benzyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3977889.png)
![4-{[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-2-methoxyphenol](/img/structure/B3977896.png)



![2-(4-nitrophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3977926.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B3977930.png)



![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B3977961.png)